Flusulfamide

Catalog No.
S582612
CAS No.
106917-52-6
M.F
C13H7Cl2F3N2O4S
M. Wt
415.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flusulfamide

CAS Number

106917-52-6

Product Name

Flusulfamide

IUPAC Name

4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C13H7Cl2F3N2O4S

Molecular Weight

415.2 g/mol

InChI

InChI=1S/C13H7Cl2F3N2O4S/c14-10-3-2-8(6-9(10)13(16,17)18)25(23,24)19-12-4-1-7(20(21)22)5-11(12)15/h1-6,19H

InChI Key

GNVDAZSPJWCIQZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F

Synonyms

flusulfamide

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F

The exact mass of the compound Flusulfamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of sulfonanilide fungicide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Flusulfamide (CAS 106917-52-6) is a benzenesulfonamide fungicide engineered primarily as a highly targeted soil treatment for the control of Plasmodiophora brassicae, the causal agent of clubroot in cruciferous crops. As a Quinone outside Inhibitor (QoI), it disrupts mitochondrial respiration at complex III, effectively halting the primary zoosporogenesis of resting spores [1]. From a procurement and formulation perspective, flusulfamide is defined by its extremely low aqueous solubility and low volatility, which prevent rapid leaching and ensure prolonged efficacy in the root zone [2]. These physicochemical properties make it exceptionally well-suited for manufacturing granular (GR), dust powder (DP), and suspension concentrate (SC) formulations intended for broadcast soil-incorporation or plug seedling tray applications[3].

Substituting flusulfamide with older generic standards like pentachloronitrobenzene (PCNB) or broad-spectrum soil fumigants (e.g., metam sodium) introduces severe regulatory and ecological liabilities, as these alternatives are increasingly restricted due to high toxicity and non-selective eradication of beneficial soil flora[1]. While modern alternatives like fluazinam are frequently procured for clubroot management, they exhibit critical limitations in soil health preservation; fluazinam has been shown to cause prolonged suppression of soil microbial biomass, whereas flusulfamide allows for rapid microbial recovery [2]. Furthermore, standard protectant fungicides (such as benomyl or mancozeb) often fail to actively reduce the density of persistent resting spores in the soil, acting only to delay root hair infection[3]. Flusulfamide’s ability to actively deplete the pathogen seedbank while preserving long-term soil health makes it non-interchangeable for sustainable, high-infestation agricultural remediation.

Soil Microbial Biomass Preservation and ATP Recovery

A critical differentiator for agricultural procurement is the impact of soil-applied fungicides on beneficial microbial biomass. In comparative studies evaluating soil ATP content (a proxy for microbial health), flusulfamide induced an initial reduction but demonstrated a gradual recovery of soil ATP initiated at day 3 post-application. In stark contrast, fluazinam showed a complete lack of capability to recover soil ATP content over the entire 14-day monitoring period [1].

Evidence DimensionSoil microbial ATP content recovery time
Target Compound DataGradual recovery initiated at day 3 post-application (3000 mg/kg)
Comparator Or BaselineFluazinam (No recovery observed over 14 days)
Quantified DifferenceFlusulfamide permits rapid restoration of microbial biomass, avoiding the prolonged deleterious effects of fluazinam
ConditionsEvaluated via fluorescence intensities of soil ATP (510–670 nm) over 14 days

Buyers prioritizing sustainable agricultural inputs must select fungicides that control pathogens without permanently sterilizing beneficial soil flora.

Active Depletion of Pathogen Resting Spores

Many fungicides act merely as protectants, leaving the dormant pathogen seedbank intact. Field trials in heavily contaminated soils demonstrated that flusulfamide granular (GR) and dust powder (DP) formulations actively reduced the density of P. brassicae resting spores by 63.7% to 64.2% after treatment [1]. This active depletion is a significant upgrade over standard untreated controls and generic protectants that fail to lower the baseline soil inoculum.

Evidence DimensionReduction of P. brassicae resting spore density
Target Compound Data63.7% to 64.2% reduction in resting spore density
Comparator Or BaselineStandard protectant fungicides (leave dormant spore bank intact)
Quantified Difference>63% active reduction of persistent soil inoculum
ConditionsField soil sampling before and after granular (GR) and dust powder (DP) fungicide treatments

Procurement for heavily infested land requires compounds that actively remediate the soil seedbank, not just temporary crop protectants.

Comparative Field Efficacy in Soil-Incorporation

When evaluating realistic broadcast soil-incorporation scenarios, flusulfamide demonstrates superior dose-to-efficacy ratios compared to legacy and modern alternatives. In field trials on Chinese cabbage, soil-incorporation of flusulfamide (at 1.2 to 2.4 kg/ha) yielded statistically lower disease severity scores than both fluazinam applied at 2.0 kg/ha (P < 0.05) and mancozeb applied at 3.0 kg/ha (P ≈ 0.11)[1].

Evidence DimensionClubroot disease severity score reduction
Target Compound DataSignificant severity reduction at 1.2 - 2.4 kg/ha
Comparator Or BaselineFluazinam (2.0 kg/ha) and Mancozeb (3.0 kg/ha)
Quantified DifferenceStatistically superior disease reduction compared to fluazinam (P < 0.05) and mancozeb (P ≈ 0.11)
ConditionsRotary-hoed soil-incorporation in clubroot-infested land prior to seedling transplant

Provides a stronger dose-to-efficacy ratio for broadcast soil applications, directly justifying its selection over mainstream alternatives like mancozeb or fluazinam.

Mechanistic Specificity in Primary Zoosporogenesis

Unlike general protectants (e.g., benomyl) that only inhibit secondary ascospore colonization, flusulfamide exhibits a highly specific biochemical intervention. Transmission electron microscopy and immunoblotting reveal that flusulfamide locks resting spores at stage 0/1 of germination by inducing the aberrant accumulation of the immunophilin protein PbCYP3[1]. This prevents the primary zoosporogenesis entirely.

Evidence DimensionStage of germination inhibition
Target Compound DataLocks spores at stage 0/1 via aberrant accumulation of PbCYP3
Comparator Or BaselineGeneral protectants (inhibit secondary colonization only)
Quantified DifferenceComplete suppression of primary zoosporogenesis at the initial protein folding level
Conditions1 ppm concentration, analyzed via RT-PCR, immunoblotting, and TEM

A highly targeted mechanism is critical for formulators designing rotational programs to combat multi-drug resistant oomycete and plasmodiophorid strains.

Granular Formulation for High-Infestation Soil Remediation

Because flusulfamide actively reduces resting spore density by over 63% and possesses extremely low aqueous solubility, it is the optimal active ingredient for manufacturing granular (GR) and dust powder (DP) formulations [1]. These formulations are specifically procured for broadcast soil-incorporation in heavily contaminated crucifer fields where standard protectants fail to lower the persistent pathogen seedbank.

Sustainable Agriculture and Soil Health Preservation

In eco-sensitive agricultural zones where the preservation of beneficial soil flora is mandated, flusulfamide is preferred over alternatives like fluazinam or PCNB. Its proven ability to allow rapid recovery of soil microbial ATP within days of application makes it a critical component for sustainable crop rotation programs that cannot afford prolonged soil sterilization [2].

Resistance Management Programs for Plasmodiophorids

Flusulfamide’s highly specific mode of action—halting primary zoosporogenesis via the aberrant accumulation of the PbCYP3 protein—makes it a vital rotational chemical [3]. Agrochemical formulators procure flusulfamide to pair with or rotate against QiI fungicides (like cyazofamid) to prevent the development of resistant Plasmodiophora brassicae populations.

XLogP3

4.4

Melting Point

170.0 °C

UNII

LKO7028G4U

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

106917-52-6

Wikipedia

Flusulfamide

Use Classification

Agrochemicals -> Fungicides

Dates

Last modified: 09-12-2023

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